Furbenicillin is classified under the penicillin group of antibiotics, specifically as a semisynthetic derivative of 6-aminopenicillanic acid. Its chemical structure allows it to be effective against a wider range of bacteria compared to its natural counterparts. The compound can be sourced through synthetic processes that modify the core penicillin structure to improve its pharmacological properties and bioavailability.
The synthesis of furbenicillin typically involves several key steps:
The synthesis process can involve techniques such as:
Furbenicillin's molecular formula is . It features a beta-lactam ring characteristic of penicillins, along with a phenylglycine side chain that enhances its antibacterial activity.
Furbenicillin undergoes various chemical reactions that are crucial for its function as an antibiotic:
The stability of furbenicillin in different pH environments and its susceptibility to enzymatic degradation are critical factors influencing its therapeutic effectiveness .
Furbenicillin exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located in the bacterial cell membrane:
Studies have shown that furbenicillin is particularly effective against certain strains of Escherichia coli and other Gram-negative pathogens due to its ability to penetrate their outer membranes more effectively than other penicillins .
Furbenicillin is primarily used in clinical settings for:
Its broad-spectrum activity makes it a valuable tool in both clinical medicine and pharmaceutical research aimed at combating antibiotic resistance .
Furbenicillin (C₂₄H₂₃N₃O₇S) represents a semisynthetic penicillin derivative first synthesized in 1969 by the American pharmaceutical company Bristol-Myers. Emerging during a period of intensive antibiotic development targeting Gram-negative pathogens, it was designed to address the limitations of earlier penicillins. Unlike narrow-spectrum predecessors, furbenicillin belongs to the carboxypenicillin subclass, characterized by an α-carboxy group in the acyl side chain that enhances activity against problematic Gram-negative bacteria like Pseudomonas aeruginosa. Despite its potent in vitro profile, complex synthesis and manufacturing challenges initially restricted its widespread clinical adoption. Notably, it found sustained therapeutic application in China for treating respiratory, urinary, and intestinal infections caused by susceptible Gram-negative pathogens, leveraging its stability profile [10]. Its development paralleled other carboxypenicillins like carbenicillin and ticarcillin, sharing their core β-lactam structure but incorporating unique stereochemical and side chain modifications [1] [5].
Furbenicillin possesses a core 6-aminopenicillanic acid (6-APA) structure fundamental to all penicillins, featuring the characteristic fused β-lactam and thiazolidine rings with chiral centers at positions 2S, 5R, and 6R. Its defining structural element is the 6-acylamino side chain: α-[[(2-furanylcarbonyl)amino]phenylacetamido] (C₆H₅-CH(NHC(O)C₄H₃O)-C(O)NH-). This chain introduces a fourth chiral center at C-10 (the phenylglycine carbon), creating potential for R and S epimers. The biologically active form possesses the R-configuration at C-10. Furbenicillin is classified under the broader chemical taxonomy of dipeptides and more specifically as an N-acyl-alpha amino acid derivative within the penicillin family. Its molecular architecture includes a monosubstituted benzene ring and a monosubstituted furan ring linked via a urea moiety, contributing to its specific binding interactions and susceptibility/resistance patterns. The presence of the ionizable carboxyl group (-COOH) in the side chain classifies it as a Brønsted acid, influencing its solubility and pharmacokinetic behavior [9] [10].
Table 1: Epimerization Impact on Furbenicillin Activity [10]
Property | Furbenicillin (10R) | 10-epi-Furbenicillin (10S) |
---|---|---|
Configuration at C-10 | R | S |
MIC vs S. aureus (μg/mL) | Active | >128 (Inactive) |
MIC vs P. aeruginosa (μg/mL) | Active | >128 (Inactive) |
Cotton Effect (CD @ ~272 nm) | Negative | Positive |
Antibacterial Potency | High | Negligible |
Furbenicillin is a distinct member of the carboxypenicillin class, sharing the fundamental characteristic of an α-carboxy group (-COOH) in the side chain attached to the 6-APA nucleus with carbenicillin and ticarcillin. This carboxyl group enhances penetration through the outer membrane of Gram-negative bacteria by mimicking peptide structures and chelating cations stabilizing lipopolysaccharides. However, significant differences exist between furbenicillin and its predecessor, carbenicillin (C₁₇H₁₈N₂O₆S):
Table 2: Comparative Spectrum of Furbenicillin and Carbenicillin [1] [7] [10]
Organism | Furbenicillin MIC Range (μg/mL) | Carbenicillin MIC Range (μg/mL) | Relative Potency |
---|---|---|---|
Pseudomonas aeruginosa | Lower (Specific values vary by strain) | 3.13 - >1024 | Furbenicillin > Carbenicillin |
Escherichia coli | Active | 1.56 - 64 | Comparable |
Proteus mirabilis | Active | 1.56 - 3.13 | Comparable |
Haemophilus influenzae | Active | Not primary target | Furbenicillin active |
Staphylococcus aureus (MSSA) | Active | Resistant (Most isolates) | Furbenicillin > Carbenicillin |
Table 3: Comparative Enzymatic Stability [10]
Property | Furbenicillin | Carbenicillin |
---|---|---|
Stability vs P. aeruginosa β-lactamases | Higher | Lower |
Susceptibility to β-lactamase hydrolysis | Reduced | Significant |
Epimerization in solution | Stable R-configuration (Active epimer predominates) | Rapid epimerization (Minor activity difference between epimers) |
Mechanistic Context: Both furbenicillin and carbenicillin exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They act as analogs of the D-Ala-D-Ala terminus of peptidoglycan precursors, acylating penicillin-binding proteins (PBPs), particularly the transpeptidases/carboxypeptidases responsible for cross-linking the peptidoglycan strands. This irreversible binding disrupts the final stages of cell wall assembly, leading to cell lysis, especially in actively dividing bacteria. The enhanced Gram-negative penetration afforded by the α-carboxy group and the specific PBP affinity conferred by their unique side chains underpin their activity spectra [6] [1]. Furbenicillin's furan urea phenylglycine side chain likely optimizes its interaction with PBPs of key Gram-negative pathogens and hinders enzymatic degradation, contributing to its comparative advantages.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: